(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride
Description
(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic amine salt characterized by a fused bicyclo[4.2.0]octane scaffold with two nitrogen atoms at positions 2 and 5 and a methyl substituent at position 2. The dihydrochloride salt enhances its solubility in aqueous systems, making it relevant for pharmaceutical and synthetic applications. Its stereochemistry (1S,6R) is critical for interactions with chiral environments, such as enzyme active sites or receptors .
Properties
IUPAC Name |
(1S,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGOESCUNGJJQE-VJBFUYBPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2C1CC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@H]2[C@@H]1CC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride is a bicyclic compound characterized by its unique structural framework, which includes two nitrogen atoms within its bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interaction with various biomolecules and its implications in pharmacological applications.
- Molecular Formula : C₇H₁₆Cl₂N₂
- Molecular Weight : 199.12 g/mol
- CAS Number : 2648851-93-6
The compound's structure facilitates interactions with biological targets, making it a candidate for therapeutic applications.
1. Neurological Effects
Research indicates that this compound may influence neurological systems by modulating the activity of specific enzymes and receptors involved in neurotransmission. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases.
2. Modulation of Glucagon-like Peptide-1 (GLP-1) Receptors
Studies have shown that this compound may act as a modulator of GLP-1 receptors, which play a crucial role in glucose metabolism and appetite regulation. This activity indicates potential therapeutic applications in managing metabolic disorders such as diabetes .
3. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. In particular, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
Study 1: Antimicrobial Evaluation
A study evaluated the antibacterial activity of tetracationic compounds based on a related diazabicyclo framework against several strains of bacteria. The results indicated that compounds similar to this compound exhibited high antibacterial activity with low minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Study 2: Interaction with GLP-1 Receptors
In another study focusing on metabolic regulation, this compound was shown to enhance the activity of GLP-1 receptors in vitro, suggesting its potential use in developing treatments for type 2 diabetes .
The biological activity of this compound can be attributed to its ability to bind selectively to various biomolecules:
- Receptor Binding : The compound's nitrogen atoms facilitate interactions with receptor sites, potentially altering signaling pathways related to glucose homeostasis and neuroprotection.
- Enzyme Modulation : By interacting with enzymes involved in metabolic processes, the compound may influence biochemical pathways critical for maintaining cellular functions.
Comparative Analysis
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Bicyclic amine with two nitrogen atoms | Neuroactive, GLP-1 receptor modulation |
| 1-Methyl-3,8-diazabicyclo[4.2.0]octane | Similar bicyclic structure | Neuroactive |
| 3-Methyl-1-(1-naphthyl)-piperidine | Piperidine derivative | Antidepressant |
Scientific Research Applications
Medicinal Chemistry Applications
1. Modulation of Glucagon-like Peptide-1 Receptors
Research indicates that (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride acts as a modulator of glucagon-like peptide-1 (GLP-1) receptors. GLP-1 is crucial in glucose metabolism and appetite regulation, making this compound a candidate for treating metabolic disorders such as diabetes.
Case Study: Diabetes Treatment
In studies involving diabetic models, the compound demonstrated the ability to enhance insulin secretion and improve glycemic control. This suggests its potential role in developing new therapeutic agents for diabetes management.
2. Interaction with Biomolecules
The compound has been shown to interact with various enzymes and receptors, affecting biological pathways related to metabolism and signaling. Understanding these interactions is vital for developing therapeutic strategies that utilize this compound's properties.
Research Applications
1. Synthesis and Derivative Studies
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors under controlled conditions. The resulting derivatives can be studied for their unique properties and potential applications in pharmaceuticals.
Table 1: Synthetic Routes and Derivatives
| Synthesis Method | Description |
|---|---|
| Cyclization Reactions | Involves forming the bicyclic structure from linear precursors |
| Modification Reactions | Producing various derivatives with altered biological activities |
The compound’s structure allows it to bind selectively to target biomolecules, influencing their activity. This property is particularly useful in drug design and development.
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Alters enzyme activity related to metabolic pathways |
| Receptor Binding | Interacts with specific receptors influencing signaling pathways |
Comparison with Similar Compounds
Key Research Findings
- Stereochemistry-Driven Bioactivity : Enantiomeric lactones derived from bicyclo[4.2.0] systems show divergent odor intensities, underscoring the role of chirality in sensory and therapeutic properties .
- Solubility Optimization : Dihydrochloride salts of bicyclo[2.2.1]heptane analogs improve bioavailability in lapatinib-derived anticancer agents .
- Ring Size and Reactivity : Smaller bicyclo[2.2.1]heptane frameworks exhibit higher catalytic activity in asymmetric reactions compared to larger [4.2.0] systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for preparing (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines under controlled conditions. Key steps include:
- Precursor Functionalization : Use of formaldehyde and hydrochloric acid to methylate and form the bicyclic structure (solvents: ethanol/methanol, reflux conditions) .
- Salt Formation : Reaction with HCl to improve solubility and crystallinity, monitored by pH titration .
- Yield Optimization : Parameters include solvent polarity (dichloromethane vs. ethanol), temperature (reflux at 70–80°C), and stoichiometric ratios of reagents .
Q. How is the stereochemical integrity of the (1S,6R) configuration validated during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
- Circular Dichroism (CD) : Correlate optical activity with known stereoisomers to detect racemization .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies methyl and diazabicyclo protons (δ 2.1–3.5 ppm), while ¹³C NMR confirms quaternary carbons in the bicyclic framework .
- IR Spectroscopy : Peaks at 2500–2800 cm⁻¹ (N–H stretching in hydrochloride salt) and 1600–1650 cm⁻¹ (C=N vibrations) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matched to theoretical m/z (e.g., C₈H₁₆Cl₂N₂ requires 226.07) .
Advanced Research Questions
Q. How does the (1S,6R) stereochemistry influence receptor binding or biological activity?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of (1S,6R) vs. (1R,6S) isomers to targets like serotonin or dopamine receptors (software: AutoDock Vina) .
- Pharmacological Assays : Functional cAMP assays in transfected HEK cells to quantify agonism/antagonism differences between stereoisomers .
- Case Study : Similar bicyclic amines show 10–100× potency variations due to stereochemistry in neurotransmitter reuptake inhibition .
Q. What strategies resolve contradictions in solubility or stability data across studies?
- Methodological Answer :
- Solvent Screening : Use standardized buffers (e.g., PBS, pH 7.4) and DMSO/water mixtures to assess solubility discrepancies .
- Accelerated Stability Studies : Stress testing under heat (40–60°C), humidity (75% RH), and light exposure (ICH guidelines) to identify degradation pathways .
- Inter-lab Validation : Cross-check HPLC purity and LC-MS degradation profiles using shared reference standards .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- QSAR Studies : Correlate logP, polar surface area, and molecular weight with bioavailability using datasets of bicyclic amines .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., >80% probability for neuroactive derivatives) .
- Metabolite Simulation : CYP450 metabolism prediction (e.g., CYP2D6/3A4) using Schrödinger’s BioLuminate to prioritize stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
